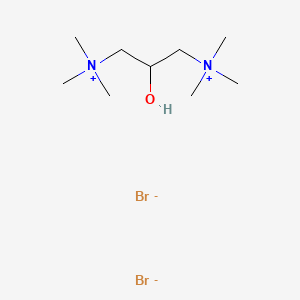
(2-Hydroxytrimethylene)bis(trimethylammonium) dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxytrimethylene)bis(trimethylammonium) dibromide is a quaternary ammonium compound with the molecular formula C9H24Br2N2O. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its two trimethylammonium groups connected by a hydroxytrimethylene bridge, and it is typically found as a dibromide salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxytrimethylene)bis(trimethylammonium) dibromide typically involves the reaction of trimethylamine with a suitable dihalide, such as 1,3-dibromopropane. The reaction proceeds via a nucleophilic substitution mechanism, where the trimethylamine displaces the bromide ions to form the quaternary ammonium compound. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and controlled reaction parameters, such as temperature and pH, is crucial to obtain a high-quality product. The final product is typically purified by recrystallization or other suitable methods to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Hydroxytrimethylene)bis(trimethylammonium) dibromide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.
Oxidation and Reduction: The hydroxy group in the compound can be oxidized to form corresponding carbonyl compounds, while reduction reactions can convert it to other functional groups.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxides, and amines.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxy group.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield the corresponding alcohol, while oxidation reactions can produce aldehydes or ketones.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Hydroxytrimethylene)bis(trimethylammonium) dibromide is used as a phase transfer catalyst, facilitating the transfer of reactants between different phases in a reaction mixture. It is also employed in the synthesis of other quaternary ammonium compounds.
Biology
In biological research, the compound is used as a disinfectant and antiseptic due to its antimicrobial properties. It is effective against a wide range of microorganisms, including bacteria and fungi.
Medicine
In medicine, this compound is explored for its potential use in drug delivery systems. Its ability to form stable complexes with various drugs makes it a promising candidate for enhancing drug solubility and bioavailability.
Industry
In the industrial sector, the compound is used in the formulation of cleaning agents and detergents. Its surfactant properties help in the removal of dirt and grease from surfaces.
Mécanisme D'action
The mechanism of action of (2-Hydroxytrimethylene)bis(trimethylammonium) dibromide involves its interaction with cellular membranes. The quaternary ammonium groups disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This mechanism is similar to other quaternary ammonium compounds, which are known for their antimicrobial activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Hydroxytrimethylene)bis(trimethylammonium) dichloride: Similar in structure but with chloride ions instead of bromide.
Trimethylammonium bromide: A simpler quaternary ammonium compound with a single trimethylammonium group.
Decamethonium bromide: A bis-quaternary ammonium compound with a longer carbon chain.
Uniqueness
(2-Hydroxytrimethylene)bis(trimethylammonium) dibromide is unique due to its specific structure, which imparts distinct physicochemical properties. The presence of the hydroxy group and the trimethylene bridge enhances its solubility and reactivity compared to other quaternary ammonium compounds.
Propriétés
Numéro CAS |
58086-35-4 |
|---|---|
Formule moléculaire |
C9H24Br2N2O |
Poids moléculaire |
336.11 g/mol |
Nom IUPAC |
[2-hydroxy-3-(trimethylazaniumyl)propyl]-trimethylazanium;dibromide |
InChI |
InChI=1S/C9H24N2O.2BrH/c1-10(2,3)7-9(12)8-11(4,5)6;;/h9,12H,7-8H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
BIKNTKSEMWGCDC-UHFFFAOYSA-L |
SMILES canonique |
C[N+](C)(C)CC(C[N+](C)(C)C)O.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,7-Dimethyl-1,7-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14603584.png)
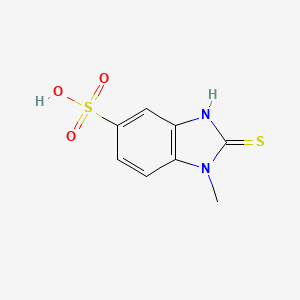
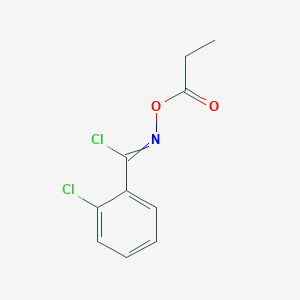
-](/img/structure/B14603592.png)
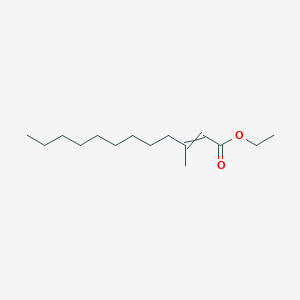
![[(E)-(dodecylhydrazinylidene)methyl]urea;nitric acid](/img/structure/B14603619.png)
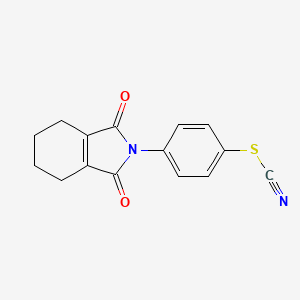
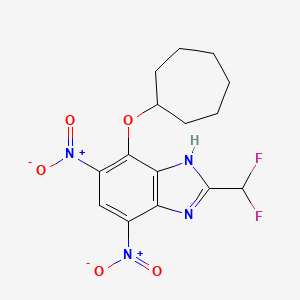
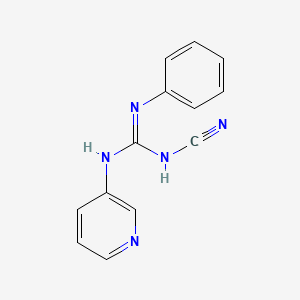
![Methyl [(2-methylacryloyl)sulfanyl]acetate](/img/structure/B14603641.png)
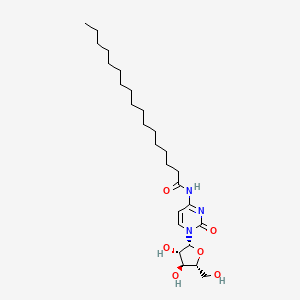
![1-[2-(4-Fluorophenyl)-2-methoxy-1-oxa-6-azaspiro[2.5]octan-6-yl]ethan-1-one](/img/structure/B14603648.png)
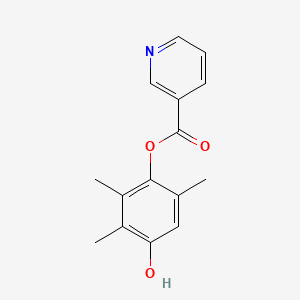
![1,2,4-Triazolo[3,4-c][1,2,4]triazine, 5,6-dimethyl-](/img/structure/B14603669.png)
